Product packaging for 2-(Trifluoromethyl)benzo[d]thiazol-6-ol(Cat. No.:CAS No. 1261740-05-9)

2-(Trifluoromethyl)benzo[d]thiazol-6-ol

Cat. No.: B2930609
CAS No.: 1261740-05-9
M. Wt: 219.18
InChI Key: OUHJPZVFPZECGP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazol-6-ol is a benzothiazole-based chemical reagent designed for research and development applications in medicinal chemistry. The benzothiazole core is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in several approved therapeutics and investigational compounds . This particular derivative is functionalized with a trifluoromethyl group at the 2-position and a hydroxyl group at the 6-position, modifications that are strategically valuable for optimizing a compound's binding affinity, metabolic stability, and physicochemical properties . Researchers can leverage this compound as a key synthetic intermediate or a core structural motif in the design of novel enzyme inhibitors. Benzothiazole derivatives have demonstrated significant potential as inhibitors for a range of biological targets. For instance, some analogs are known to target aldose reductase, an enzyme implicated in diabetic complications , while other structurally related compounds have shown potent inhibitory activity against enzymes like NQO2 (NRH:quinone oxidoreductase 2), which is a target in cancer and neurodegenerative disease research . The presence of the trifluoromethyl group, a common bioisostere, can enhance a molecule's lipophilicity and membrane permeability, making this compound a valuable building block for developing pharmacologically active probes . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NOS B2930609 2-(Trifluoromethyl)benzo[d]thiazol-6-ol CAS No. 1261740-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHJPZVFPZECGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis of 2 Trifluoromethyl Benzo D Thiazol 6 Ol and Analogous Structures

General Principles of Benzothiazole (B30560) Ring Synthesis

Cyclocondensation Reactions from Substituted Aniline/Thiophenol Precursors

The most traditional and widely employed method for benzothiazole synthesis is the cyclocondensation of 2-aminothiophenol (B119425) with a variety of carbonyl-containing compounds. This approach offers a versatile and direct route to a wide array of 2-substituted benzothiazoles. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.

Various carboxylic acid derivatives, aldehydes, and ketones can be utilized as the carbonyl component. For instance, the condensation of 2-aminothiophenol with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides a direct route to 2-substituted benzothiazoles. Similarly, aldehydes react with 2-aminothiophenol, frequently in the presence of an oxidizing agent, to afford the corresponding benzothiazole derivatives. The choice of reaction conditions and catalyst can significantly influence the yield and purity of the final product.

Table 1: Examples of Cyclocondensation Reactions for Benzothiazole Synthesis
2-Aminothiophenol DerivativeReactantConditionsProductReference
2-AminothiophenolBenzaldehydeOxidant (e.g., H₂O₂, DDQ)2-Phenylbenzo[d]thiazole mdpi.com
2-Amino-5-methylthiophenolAcetic Anhydride (B1165640)Reflux2,6-Dimethylbenzo[d]thiazole ijper.org
2-AminothiophenolBenzoic AcidPolyphosphoric Acid (PPA), Heat2-Phenylbenzo[d]thiazole ijper.org

One-Pot Multicomponent Reactions for Heterocyclic Ring Formation

In recent years, one-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex heterocyclic scaffolds, including benzothiazoles. These reactions involve the combination of three or more starting materials in a single reaction vessel, where a cascade of reactions leads to the formation of the desired product, obviating the need for isolation of intermediates.

Several MCRs have been developed for benzothiazole synthesis. For example, a three-component reaction of an aniline, an aldehyde, and potassium thiocyanate (B1210189) can yield 2-aminobenzothiazole (B30445) derivatives. These methods are often characterized by their operational simplicity, high yields, and the ability to generate molecular diversity in a single step.

Regioselective Introduction of the Trifluoromethyl Group at C-2

The introduction of a trifluoromethyl (CF₃) group at the C-2 position of the benzothiazole ring is a critical step in the synthesis of the target compound. The unique electronic properties of the CF₃ group often impart desirable pharmacological and physicochemical properties to the molecule. Two main strategies are employed for this regioselective functionalization.

Utilization of Electrophilic Trifluoromethylating Reagents and Carbenes

Direct trifluoromethylation of a pre-formed benzothiazole ring can be achieved using electrophilic trifluoromethylating reagents. Reagents such as Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine-CF₃ compounds) are powerful sources of an electrophilic "CF₃⁺" equivalent. These reagents can react with a nucleophilic C-2 position of a benzothiazole derivative, often generated in situ, to install the trifluoromethyl group.

The reactivity of the benzothiazole substrate is crucial for the success of this approach. Electron-donating groups on the benzene (B151609) ring can enhance the nucleophilicity of the thiazole (B1198619) ring, facilitating the trifluoromethylation reaction.

Condensation with Trifluoromethyl-Substituted Building Blocks

An alternative and often more straightforward approach involves the use of building blocks that already contain the trifluoromethyl group. This strategy incorporates the CF₃ group during the initial ring-forming cyclocondensation step. A common precursor for this purpose is trifluoroacetic acid or its derivatives. For instance, the condensation of 2-aminothiophenol with trifluoroacetic anhydride or trifluoroacetic acid itself can directly yield 2-(trifluoromethyl)benzo[d]thiazole.

Another valuable building block is trifluoroacetonitrile (B1584977) (CF₃CN), which can be generated in situ and react with aminothiophenols to form the desired 2-trifluoromethylated benzothiazoles in good to excellent yields. rsc.org This method offers a highly efficient and regioselective route to the target scaffold.

Table 2: Methods for C-2 Trifluoromethylation of Benzothiazoles
MethodReagent/Building BlockGeneral ReactionReference
Electrophilic TrifluoromethylationUmemoto's or Togni's ReagentsBenzothiazole + "CF₃⁺" source → 2-(Trifluoromethyl)benzo[d]thiazole rsc.org
CondensationTrifluoroacetic Anhydride2-Aminothiophenol + (CF₃CO)₂O → 2-(Trifluoromethyl)benzo[d]thiazole rsc.org
CondensationTrifluoroacetonitrile (in situ)2-Aminothiophenol + CF₃CN → 2-(Trifluoromethyl)benzo[d]thiazole rsc.org

Targeted Functionalization at the C-6 Hydroxyl Position

The final stage in the synthesis of diverse analogs of 2-(Trifluoromethyl)benzo[d]thiazol-6-ol involves the targeted functionalization of the hydroxyl group at the C-6 position. This hydroxyl group provides a convenient handle for introducing a wide range of substituents through etherification and esterification reactions, allowing for the fine-tuning of the molecule's properties.

Standard protocols for the O-alkylation and O-acylation of phenols can be effectively applied to this compound. For instance, Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, can be used to prepare a variety of 6-alkoxy derivatives. wikipedia.orgmasterorganicchemistry.com Similarly, esterification reactions, such as the Steglich esterification using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to synthesize 6-acyloxy analogs. organic-chemistry.org

The choice of reaction conditions for these transformations must take into account the potential reactivity of the benzothiazole ring system. However, the phenolic hydroxyl group is generally the most nucleophilic site under basic or neutral conditions, allowing for selective functionalization.

Selective Hydroxylation Methods for Benzothiazole Derivatives

Direct selective hydroxylation of an existing benzothiazole ring can be challenging due to the fused aromatic system's reactivity. Therefore, synthetic strategies often rely on the use of starting materials that already contain a hydroxyl group or a precursor that can be easily converted to one. A common approach involves using a substituted 2-aminothiophenol with a methoxy (B1213986) (-OCH3) group at the desired position. This methoxy group acts as a protected form of the hydroxyl group. Following the formation of the benzothiazole ring, a demethylation step is performed to reveal the final hydroxyl group.

For the synthesis of this compound, a key intermediate would be 4-methoxy-2-aminothiophenol. This compound can be condensed with a reagent that provides the trifluoromethyl group, such as trifluoroacetic acid or its derivatives. The resulting 6-methoxy-2-(trifluoromethyl)benzothiazole can then be treated with a demethylating agent like boron tribromide (BBr3) to yield the target 6-hydroxy product.

Sequential Synthesis for Ortho-Substitution Patterns in Analogues

Creating analogues with ortho-substitution patterns—where substituents are on adjacent carbon atoms of the benzene ring—requires multi-step synthetic sequences. mdpi.com These methods provide control over the regiochemistry, which is crucial for structure-activity relationship studies.

One established route involves starting with a substituted nitroaniline. For example, to synthesize an analogue with substituents at the 5- and 6-positions, one might begin with a 4,5-disubstituted-2-nitroaniline. The synthesis would proceed through the following key steps:

Protection of the Amino Group: The existing amino group is often protected to prevent unwanted side reactions in subsequent steps.

Reduction of the Nitro Group: The nitro group is reduced to an amino group.

Functionalization: The newly formed amino group can be functionalized as required.

Thiol Introduction: A thiol or protected thiol group is introduced, typically ortho to one of the amino groups, to set the stage for cyclization.

Cyclization: The final benzothiazole ring is formed through an intramolecular condensation reaction.

This sequential approach allows for the precise placement of various functional groups, enabling the synthesis of a diverse library of ortho-substituted benzothiazole analogues. nih.gov

Advanced Synthetic Methodologies

Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methods for constructing heterocyclic compounds like benzothiazoles.

Microwave-Assisted Synthesis Protocols for Benzothiazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. scielo.br In the context of benzothiazole synthesis, microwave irradiation significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. semanticscholar.orgnih.gov The reaction typically involves the condensation of a 2-aminothiophenol with an aldehyde, carboxylic acid, or acyl chloride. scielo.brnih.gov The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier product isolation. nih.gov For instance, the condensation of 2-aminothiophenol with various aldehydes can be completed in as little as 1.5 to 2 minutes under microwave conditions, compared to 4 to 6 hours using traditional reflux methods. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazoles A comparative study on the synthesis of hydroxy-substituted phenyl benzothiazoles highlights the efficiency of microwave irradiation. scielo.br

EntryAldehyde SubstituentMethodReaction TimeYield (%)
14-OHConventional4 h78
24-OHMicrowave10 min92
32-OHConventional5 h75
42-OHMicrowave12 min95
52,4-diOHConventional4 h80
62,4-diOHMicrowave10 min92

Green Chemistry Approaches and Catalyst Utilization in Heterocyclic Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by using non-toxic solvents, recyclable catalysts, and energy-efficient conditions. airo.co.in For benzothiazole synthesis, this has led to the development of protocols that use water or glycerol (B35011) as solvents, replacing hazardous organic solvents. orgchemres.orgresearchgate.net

A variety of catalysts have been explored to promote the condensation reaction in an environmentally friendly manner. These include:

Heterogeneous Catalysts: Solid-supported catalysts like SnP2O7 or silica-supported nitric acid are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity. mdpi.com

Biocatalysts: Enzymes such as laccases have been used to catalyze the formation of benzothiazoles under mild conditions. mdpi.com

Nano-catalysts: Copper-containing nano-silica triazine dendrimers have shown high efficiency in catalyzing the reaction between 2-aminothiophenol and aryl aldehydes. mdpi.com

These green approaches not only reduce waste and environmental harm but also often lead to higher yields and simpler purification procedures. bohrium.comnih.gov

Table 2: Examples of Green Catalysts in Benzothiazole Synthesis Various catalysts have been successfully employed for the efficient synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aldehydes under green conditions.

CatalystSolventReaction TimeYield (%)Reference
H2O2/HClEthanol1 h85-94 mdpi.com
SnP2O7None (Solvent-free)8-35 min87-95 mdpi.com
Commercial LaccasesEthanol/Water24 h50-90 mdpi.com
CuSO4Water/Glycerol15-30 min85-96 orgchemres.org

Optimization of Synthetic Pathways and Yields for this compound

Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product by carefully controlling reaction parameters. A key strategy involves the condensation of an appropriate 2-aminothiophenol derivative with a source of the trifluoromethyl group.

A recently developed method for synthesizing 2-trifluoromethyl benzothiazoles utilizes the in situ generation of trifluoroacetonitrile (CF3CN) which then condenses with the aminothiophenol. rsc.org To produce the 6-hydroxy derivative, the starting material would be 2-amino-4-mercaptophenol or a protected version.

The optimization of this pathway would focus on several factors:

Reaction Temperature: The temperature must be controlled to ensure the efficient formation of the intermediate imidamide and its subsequent intramolecular cyclization, while minimizing side reactions.

Catalyst Choice: While some reactions proceed without a catalyst, the addition of a Lewis or Brønsted acid could potentially accelerate the cyclization step and improve yields.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time that maximizes product formation and minimizes degradation.

By systematically adjusting these parameters, the synthetic route can be fine-tuned to achieve the highest possible yield and purity of this compound.

Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethyl Benzo D Thiazol 6 Ol

Reactions Involving the Benzothiazole (B30560) Core

The benzothiazole ring system is an aromatic heterocycle with a unique reactivity profile. The fusion of the electron-rich thiazole (B1198619) ring with the benzene (B151609) ring, along with the presence of electron-withdrawing and electron-donating substituents, governs its susceptibility to and regioselectivity in various transformations.

Electrophilic Aromatic Substitution Patterns on the Benzo[d]thiazole Ring

Electrophilic aromatic substitution (EAS) on the benzene portion of the benzothiazole ring is a key method for introducing new functional groups. The regiochemical outcome of such reactions on 2-(trifluoromethyl)benzo[d]thiazol-6-ol is determined by the combined directing effects of the trifluoromethyl group, the hydroxyl group, and the thiazole ring itself.

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). vaia.com This effect deactivates the aromatic ring towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted benzene. vaia.com Generally, electron-withdrawing groups act as meta-directors. vaia.comorganicchemistrytutor.comyoutube.comyoutube.com

Conversely, the hydroxyl group (-OH) is a potent activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.orgpressbooks.pub It donates electron density to the aromatic ring through a strong positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). This donation of electron density stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org

The benzothiazole core itself influences the electron distribution of the fused benzene ring. The thiazole portion is generally considered to be electron-withdrawing. wikipedia.org

In the case of this compound, the C-6 hydroxyl group's powerful ortho, para-directing effect is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, which are C-5 and C-7. The C-5 position is sterically less hindered than the C-7 position, which is adjacent to the fused thiazole ring. Consequently, electrophilic attack is anticipated to preferentially occur at the C-5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl), often with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl and acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

Nucleophilic Substitution Reactions and Transformations of the Benzothiazole System

The benzothiazole system can undergo nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern. A common reaction mode for 2-substituted benzothiazoles is nucleophilic aromatic substitution (SNAr) at the C-2 position, especially when the substituent is a good leaving group. cas.cn However, in this compound, the trifluoromethyl group is a very poor leaving group due to the strength of the C-CF3 bond, making direct SNAr at the C-2 position highly unlikely under standard conditions.

Alternative transformations of the benzothiazole core may involve:

Nucleophilic Attack at Other Positions: While less common, nucleophilic attack on the benzene portion of the ring can occur if it is sufficiently activated by other electron-withdrawing groups. In the target molecule, the deactivating effect of the trifluoromethyl group might render the benzene ring susceptible to nucleophilic attack under forcing conditions, although this is not a typical reaction pathway.

Ring-Opening and Ring-Transformation Reactions: The benzothiazole ring can undergo cleavage under certain conditions. For instance, some 2-substituted benzothiazoles have been shown to undergo ring-opening reactions when treated with specific nucleophiles. cas.cn Additionally, 1,4-benzothiazine moieties have been observed to undergo ring contraction to form 1,3-benzothiazole derivatives under the action of nucleophiles. nih.gov While specific examples for 2-(trifluoromethyl)benzothiazoles are scarce, these precedents suggest that under the appropriate conditions, the benzothiazole ring of the target molecule could be susceptible to transformations that alter the core heterocyclic structure. nih.govresearchgate.net

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is a key moiety in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

Stability and Reactivity of Remote Fluorinated Substituents in Aromatic Systems

The trifluoromethyl group, when attached to an aromatic ring, is exceptionally stable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the C-CF3 bond is also very robust. This high stability is a result of the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and shortens the bond lengths. Consequently, the trifluoromethyl group is resistant to cleavage under a wide range of acidic, basic, and reductive/oxidative conditions. This chemical inertness is a significant advantage in the design of stable molecules.

Interconversion to Other Fluorine-Containing Moieties (e.g., Trifluoromethoxy)

The direct conversion of an aryl trifluoromethyl group (Ar-CF3) to an aryl trifluoromethoxy group (Ar-OCF3) is a challenging transformation and not a commonly employed synthetic route. The high strength of the Ar-CF3 bond makes its direct cleavage and subsequent oxygen insertion difficult.

The synthesis of aryl trifluoromethyl ethers (Ar-OCF3) is typically achieved through other methods, such as:

The reaction of phenols with a trifluoromethylating agent. nih.gov

Silver-mediated trifluoromethoxylation of aryl stannanes or arylboronic acids. harvard.edunih.gov

The conversion of aromatic amines. acs.org

Given the lack of established methods for the direct conversion of Ar-CF3 to Ar-OCF3, this transformation is not considered a viable derivatization strategy for this compound under conventional synthetic conditions.

Functionalization of the C-6 Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a versatile functional handle for a variety of derivatization reactions. Its reactivity is analogous to that of other phenols, allowing for transformations that can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and biological activity. Key functionalization strategies include:

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. This Williamson ether synthesis is a common method for introducing a wide range of alkyl and substituted alkyl groups. For instance, O-alkylation of hydroxybenzaldehydes has been achieved in the presence of a base like potassium hydroxide. mdpi.com Similar reactivity is expected for this compound.

O-Acylation (Esterification): The formation of esters can be accomplished by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine. Chemoselective O-acylation of hydroxyamino acids has been demonstrated under acidic conditions, showcasing the versatility of this transformation. nih.gov

Formation of Sulfonate Esters: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonate ester. These esters are excellent leaving groups and can be used for subsequent nucleophilic substitution reactions.

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group at the 6-position of this compound is a key site for derivatization through O-alkylation and O-acylation reactions. These reactions are fundamental in modifying the molecule's polarity, solubility, and steric profile, which can significantly influence its biological activity and material properties.

O-Alkylation involves the formation of an ether linkage by reacting the hydroxyl group with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. A variety of bases can be employed, ranging from milder carbonates like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reactivity of the alkylating agent.

For instance, the reaction of a hydroxybenzothiazole derivative with an alkyl bromide in the presence of a base like NaH in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a common strategy to afford the corresponding ether. The choice of the alkylating agent can introduce a wide range of functionalities, from simple alkyl chains to more complex moieties bearing additional reactive groups or pharmacophores.

O-Acylation results in the formation of an ester linkage through the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are often carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (e.g., HCl). The acylation of phenolic compounds is a well-established transformation in organic synthesis. For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, for example, using an acyl chloride in trifluoroacetic acid. nih.gov This approach highlights the tunability of reaction conditions to favor O-acylation over potential N-acylation in more complex substrates. nih.gov

Table 1: Examples of O-Alkylation and O-Acylation Reactions on Phenolic Scaffolds
Reaction TypeReagents and ConditionsProduct TypeKey Features
O-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF)Ether (Ar-O-R)Versatile for introducing a wide range of alkyl groups.
O-AcylationAcyl chloride (e.g., R-COCl) or Acid anhydride, Base (e.g., Pyridine, Et₃N)Ester (Ar-O-CO-R)Modifies polarity and can introduce biologically active acyl moieties.
Chemoselective O-AcylationAcyl chloride, Acidic solvent (e.g., CF₃COOH)O-Acylated productFavors O-acylation in the presence of other nucleophilic groups like amines. nih.gov

Formation of Conjugated Systems via Oxygen Linkages

The oxygen atom of the hydroxyl group in this compound can serve as a linking point for the construction of extended π-conjugated systems. By forming ether linkages with other aromatic or vinylic moieties, it is possible to create molecules with tailored electronic and photophysical properties, which are of interest in the development of organic electronics, sensors, and fluorescent probes.

The synthesis of such conjugated systems often involves nucleophilic aromatic substitution (SNAr) reactions, where the phenoxide of this compound displaces a leaving group (e.g., a halide or a nitro group) from an activated aromatic ring. Alternatively, coupling reactions can be employed to connect the benzothiazole core to other π-systems through the oxygen atom.

For example, the synthesis of conjugated polymers incorporating thiazole units has been reported, where the heterocyclic core is linked to other aromatic units to create materials with desirable electronic properties. rsc.orgrsc.org While direct polymerization via the 6-hydroxyl group of the target compound is a specific application, the underlying principle of using heteroaromatic compounds as building blocks for conjugated materials is well-established. The electron-withdrawing nature of the 2-(trifluoromethyl)benzothiazole (B81361) moiety can influence the electronic properties of the resulting conjugated system.

Development of Novel Derivatives through Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. For this compound, these reactions are typically performed on a halogenated derivative, where the hydroxyl group is either protected or the halogen is introduced at a different position on the aromatic ring.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov To utilize this reaction, this compound would first need to be converted to an aryl halide or triflate, for example, at the 4-, 5-, or 7-position. Alternatively, a bromo- or iodo-substituted precursor could be used in the synthesis of the benzothiazole ring system.

Research on the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids has demonstrated the feasibility of this transformation on the benzothiazole core. organic-chemistry.org These reactions typically employ a palladium(0) catalyst and a base in a suitable solvent, leading to the formation of 6-aryl-2-aminobenzothiazoles in good yields. organic-chemistry.org This suggests that a similarly substituted 2-(trifluoromethyl)benzothiazole derivative would be a viable substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Other palladium-catalyzed C-C bond-forming reactions, such as the Sonogashira and Heck reactions, could also be applied to halogenated derivatives of this compound. The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl benzothiazole derivatives. wikipedia.orgwikipedia.org The Heck reaction involves the coupling of an aryl halide with an alkene, yielding a substituted alkene. mdpi.comorganic-chemistry.orgmdpi.com

Table 2: Overview of C-C Bond Forming Reactions Applicable to Benzothiazole Scaffolds
ReactionCoupling PartnersProductCatalyst System
Suzuki-MiyauraAryl/Vinyl Halide or Triflate + Organoboron CompoundBiaryl or Aryl-AlkenePalladium Catalyst + Base
SonogashiraAryl/Vinyl Halide + Terminal AlkyneAryl/Vinyl AlkynePalladium Catalyst + Copper(I) Co-catalyst + Base
HeckAryl/Vinyl Halide + AlkeneSubstituted AlkenePalladium Catalyst + Base

Formation of Imine, Hydrazone, and Amide Linkages

The functionalization of the benzothiazole core to include amino, hydrazino, or carboxylic acid groups opens up a vast array of possibilities for derivatization through the formation of imine, hydrazone, and amide linkages. These functional groups can be introduced through various synthetic routes, starting from a suitably substituted precursor of this compound.

Imine (Schiff Base) Formation: An amino-substituted derivative, such as 6-amino-2-(trifluoromethyl)benzo[d]thiazole, can be condensed with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgresearchgate.net This reaction is typically acid-catalyzed and involves the removal of water. Schiff bases are valuable intermediates and have been shown to possess a wide range of biological activities. rsc.org

Hydrazone Formation: A hydrazino derivative, such as 2-(trifluoromethyl)benzo[d]thiazole-6-hydrazine, can react with aldehydes and ketones to form hydrazones. wikipedia.orgorganic-chemistry.orgmdpi.com Alternatively, a carbohydrazide (B1668358) derivative can be used. Hydrazones are known for their diverse biological properties and are important pharmacophores in drug discovery. mdpi.comtandfonline.com

Amide Linkage Formation: Amide bonds can be formed by coupling a 6-amino-2-(trifluoromethyl)benzo[d]thiazole derivative with a carboxylic acid, or by reacting a 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylic acid derivative with an amine. nih.govmdpi.com These reactions are typically mediated by a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt (e.g., BOP, PyBOP), in the presence of a base. nih.gov Amide bonds are a cornerstone of medicinal chemistry due to their stability and presence in numerous biologically active molecules.

Synthesis of Complex Hybrid Benzothiazole Architectures Utilizing the this compound Core

The this compound scaffold serves as a valuable building block for the synthesis of complex hybrid molecules, where it is combined with other pharmacophores or molecular frameworks to create novel compounds with potentially enhanced or synergistic biological activities.

One such class of hybrid molecules are thiazole-thiazolidinone hybrids . These compounds combine the benzothiazole core with a thiazolidinone ring, often linked through a hydrazone or other spacer. The synthesis of these hybrids typically involves a multi-step sequence, starting with the functionalization of the benzothiazole core to introduce a reactive handle for the subsequent attachment of the thiazolidinone moiety. tandfonline.com

Another example is the synthesis of podophyllotoxin-benzothiazole congeners . organic-chemistry.org Podophyllotoxin is a naturally occurring anticancer agent, and its hybridization with the benzothiazole scaffold has been explored as a strategy to develop new anticancer agents with improved therapeutic profiles. libretexts.orgmdpi.com In these hybrids, the benzothiazole moiety is typically introduced by modifying the lactone ring of podophyllotoxin. organic-chemistry.org The this compound core could be incorporated into such structures to modulate their physicochemical and biological properties.

Theoretical and Computational Chemistry of 2 Trifluoromethyl Benzo D Thiazol 6 Ol

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding the chemical behavior of 2-(Trifluoromethyl)benzo[d]thiazol-6-ol at a molecular level lies in the accurate calculation of its electronic structure and equilibrium geometry.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic ground state properties of molecules. mdpi.com For a molecule like this compound, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. mdpi.com

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of density functionals. mdpi.comnih.gov This would be paired with a Pople-style basis set, for instance, 6-311++G(d,p), to provide a flexible description of the electron distribution. mdpi.com The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. A subsequent vibrational frequency analysis is then performed to confirm that this geometry is a true minimum, characterized by the absence of any imaginary frequencies. mdpi.com

From a single optimized DFT calculation, numerous ground state properties can be derived, including the total electronic energy, dipole moment, and the distribution of atomic charges. These calculations provide the fundamental parameters for further spectroscopic and reactivity predictions.

Hypothetical Optimized Geometric Parameters

Below is an illustrative table of selected optimized geometric parameters for this compound, as would be calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.

ParameterTypeAtoms InvolvedCalculated Value
Bond LengthC-SC(2)-S(1)1.75 Å
Bond LengthC=NC(2)-N(3)1.31 Å
Bond LengthC-OC(6)-O1.36 Å
Bond LengthC-C(F3)C(2)-C(CF3)1.50 Å
Bond AngleS-C-NS(1)-C(2)-N(3)115.0°
Bond AngleC-O-HC(6)-O-H109.5°
Dihedral AngleC-C-C-OC(5)-C(6)-C(7)-C(7a)0.0°

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.

Ab Initio Methods and Basis Set Selection for Accurate Prediction

While DFT is highly efficient, ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), offer alternative approaches that are derived directly from first principles without empirical parameterization. mdpi.comnih.gov A comparative study using both DFT and ab initio methods can provide a more robust understanding of the molecule's properties. mdpi.com

The choice of basis set is critical for the accuracy of any quantum chemical calculation. mit.edu For a molecule containing fluorine, sulfur, and a conjugated system, a well-chosen basis set is paramount. Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used for organic molecules. mdpi.comnih.gov The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, which is crucial for accurately modeling bonding, while diffuse functions (the '+' symbols) are important for describing non-covalent interactions and the behavior of electrons far from the nucleus. nih.gov The selection would be guided by balancing computational cost with the desired accuracy for the properties being investigated.

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation and Correlation with Experimental Data

Theoretical calculations of NMR chemical shifts are invaluable for assigning experimental spectra and confirming molecular structures. niscpr.res.in The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Using the DFT-optimized geometry, GIAO calculations could be performed at a level such as B3LYP/6-311++G(d,p) to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. nih.govmdpi.com Comparing the calculated shifts with experimentally obtained values allows for a direct validation of the computed structure. A strong linear correlation between the theoretical and experimental data would confirm that the calculated ground-state geometry is a reliable representation of the molecule in solution. niscpr.res.in

Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

This table illustrates how calculated NMR data would be compared against experimental values.

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C2165.0(not available)--
C4122.5(not available)7.80(not available)
C5115.8(not available)7.10(not available)
C6155.3(not available)--
C7110.2(not available)7.45(not available)
CF₃120.4 (q)(not available)--
OH--9.50(not available)

Note: The data in this table is hypothetical. Experimental values are noted as not available. The calculation level is assumed to be GIAO-B3LYP/6-311++G(d,p).

Vibrational Frequency Analysis (IR) and Characteristic Modes

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. A theoretical vibrational analysis provides the harmonic frequencies and IR intensities of the fundamental vibrational modes. researchgate.net This calculation is typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). nih.govnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental IR spectra. mdpi.com The analysis allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of the atoms, such as the O-H stretch of the hydroxyl group, the C-F stretches of the trifluoromethyl group, and the characteristic vibrations of the benzothiazole (B30560) ring system. researchgate.netscirp.org

Hypothetical Calculated Vibrational Frequencies and Assignments

This table demonstrates the expected output from a vibrational frequency analysis.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR IntensityAssignment (Vibrational Mode)
37503600HighO-H stretch
31002976MediumAromatic C-H stretch
16201555HighC=N stretch
15801517HighAromatic C=C stretch
13501296Very HighSymmetric C-F stretch
11801133Very HighAsymmetric C-F stretch
850816MediumC-S stretch

Note: The data in this table is hypothetical and for illustrative purposes. A typical scaling factor for B3LYP is ~0.96.

Electronic Absorption and Emission Spectra Analysis using Time-Dependent DFT (TD-DFT)

To understand the photophysical properties of this compound, such as its color and fluorescence potential, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net

These calculations, performed on the optimized ground-state geometry, yield the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.org The analysis of the molecular orbitals involved in the primary transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the electronic excitations, such as π → π* or n → π* transitions. researchgate.net Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, providing a prediction of the fluorescence spectrum. nih.gov

Hypothetical TD-DFT Results for Electronic Transitions

This table illustrates the kind of data obtained from a TD-DFT calculation.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3.543500.45HOMO → LUMO (95%)
S₀ → S₂4.133000.21HOMO-1 → LUMO (80%)
S₀ → S₃4.772600.15HOMO → LUMO+1 (75%)

Note: The data in this table is hypothetical and intended to show representative results from a TD-DFT (e.g., B3LYP/6-311++G(d,p)) calculation.

Reactivity Analysis and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these methods can predict how the molecule will interact with other reagents and the energetic feasibility of its synthetic pathways.

Fukui Functions and Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Identifying the reactive sites within a molecule is fundamental to understanding its chemical behavior. Molecular Electrostatic Potential (MEP) mapping and Fukui functions are computational tools derived from density functional theory (DFT) that serve this purpose.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable descriptor for identifying regions that are prone to electrophilic and nucleophilic attack. nih.govresearchgate.net Regions with a negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to attack by electrophiles. nih.gov Conversely, regions with a positive potential (colored blue) are electron-deficient and are targets for nucleophiles. nih.gov

For this compound, the MEP map would likely reveal several key features:

Negative Potential: The highest negative potentials are expected to be localized on the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the hydroxyl group. These sites represent the primary centers for electrophilic attack (e.g., protonation or reaction with Lewis acids).

Positive Potential: The most positive potential is anticipated on the hydrogen atom of the hydroxyl group, making it the most acidic proton and a likely site for interaction with bases. The region around the electron-withdrawing trifluoromethyl (CF₃) group would also exhibit a positive potential, influencing the reactivity of the adjacent benzene (B151609) ring.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions describe the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the identification of sites most susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on Computational Analysis

Atomic SitePredicted Reactivity TypeRationale (Based on MEP and Fukui Functions)
Hydroxyl Oxygen (O)Nucleophilic / BasicHigh negative electrostatic potential; lone pair electrons available for donation.
Thiazole Nitrogen (N)Nucleophilic / BasicNegative electrostatic potential due to lone pair electrons.
Hydroxyl Hydrogen (H)Electrophilic / AcidicHigh positive electrostatic potential; prone to deprotonation.
Benzene Ring CarbonsSusceptible to Electrophilic Aromatic SubstitutionReactivity and regioselectivity are modulated by the activating -OH group and the deactivating -CF₃ group.

Transition State Computations for Proposed Synthetic Pathways

While experimental methods establish the outcomes of a chemical synthesis, computational chemistry can illuminate the reaction mechanism by mapping the potential energy surface that connects reactants to products. A key step in this process is the location and characterization of the transition state (TS).

A plausible synthetic route to this compound involves the condensation of 2-amino-5-hydroxythiophenol with trifluoroacetic acid or a derivative thereof. rsc.org Transition state computations for this pathway would involve:

Modeling Reactants and Products: The three-dimensional structures of the reactants (2-amino-5-hydroxythiophenol and trifluoroacetic acid) and the final product are optimized to find their lowest energy conformations.

Locating the Transition State: Computational algorithms are used to search for the transition state structure for key steps, such as the initial nucleophilic attack of the amino group on the carbonyl carbon of trifluoroacetic acid, followed by cyclization and dehydration. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea). A lower activation energy implies a faster reaction rate. These calculations can help confirm the feasibility of a proposed mechanism over alternative pathways.

By analyzing the geometry of the transition state, chemists can gain insights into the bonding changes occurring during the reaction, which helps in optimizing reaction conditions such as temperature, solvent, and catalysts. mdpi.com

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. Computational methods are central to modern SPR, particularly through Quantitative Structure-Activity Relationship (QSAR) and detailed electronic structure analysis.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Physicochemical Properties

QSAR is a computational modeling technique that attempts to find a statistically significant relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property like solubility or lipophilicity. nih.gov For a class of compounds like benzothiazole derivatives, a QSAR model is developed using the following steps:

Data Set Collection: A set of benzothiazole derivatives with experimentally measured values for a specific property (e.g., inhibitory concentration against an enzyme) is compiled. asianpubs.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and quantum chemical properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed property. chula.ac.thresearchgate.netchula.ac.th

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. chula.ac.th

In the context of this compound, a QSAR model for benzothiazoles could use descriptors that account for the electronic influence of the -CF₃ group (e.g., Hammett constants, partial atomic charges) and the hydrogen-bonding capability of the -OH group (e.g., hydrogen bond donor count).

Table 2: Example of Molecular Descriptors Used in QSAR Models for Benzothiazole Derivatives

Descriptor TypeExample DescriptorPhysicochemical Relevance
ElectronicDipole MomentRelates to polarity and interactions with polar environments.
TopologicalWiener IndexDescribes molecular branching and size.
HydrophobicLogP (Octanol-Water Partition Coefficient)Quantifies lipophilicity, crucial for membrane permeability.
StericMolar RefractivityRelates to molecular volume and polarizability.
Quantum ChemicalHOMO/LUMO EnergiesIndicates electron-donating/accepting ability and chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding concepts like Lewis structures, lone pairs, and charge delocalization. scirp.orgwisc.edu It examines interactions between filled "donor" orbitals (e.g., bonding orbitals, lone pairs) and empty "acceptor" orbitals (e.g., antibonding orbitals). scirp.org

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.netnih.gov A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.

For this compound, NBO analysis would reveal key intramolecular hyperconjugative interactions:

Lone Pair Delocalization: The lone pairs on the hydroxyl oxygen and the thiazole nitrogen can delocalize into the π* antibonding orbitals of the aromatic ring system. This π-donation stabilizes the molecule and influences the electron density distribution across the rings.

Table 3: Hypothetical Key NBO Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOInteraction TypeHypothetical E(2) (kcal/mol)Significance
LP(1) Nπ(C=C) (ring)n → π30-40Delocalization of nitrogen lone pair into the benzothiazole ring system.
LP(2) Oπ(C=C) (ring)n → π15-25Delocalization of oxygen lone pair, indicating resonance effect of the -OH group.
π(C=C) (ring)π(C=C) (ring)π → π18-22Represents π-conjugation within the aromatic system.

Solvent Effects on Molecular Properties and Reactivity through Continuum Solvation Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Continuum solvation models are an efficient computational approach to account for these effects. In these models, the solvent is represented as a continuous, polarizable dielectric medium rather than as individual molecules. researchgate.net Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com

These models create a cavity in the dielectric continuum that matches the shape of the solute molecule. The solute polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute's electron density. This allows for the calculation of molecular properties in a simulated solvated environment.

For this compound, continuum models can be used to predict:

Changes in Geometry and Dipole Moment: In a polar solvent, the molecule's charge distribution may rearrange to increase its dipole moment, leading to stronger solute-solvent interactions.

Solvatochromic Shifts: The model can predict how the UV-Visible absorption spectrum might shift to different wavelengths (solvatochromism) when moving from a non-polar to a polar solvent.

Reaction Energetics: The stability of reactants, products, and transition states can be recalculated in different solvents. Polar solvents often stabilize charged or highly polar transition states, which can accelerate certain reactions.

Table 4: Hypothetical Solvent Effects on the Dipole Moment of this compound

EnvironmentDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1~2.5 D
Chloroform4.8~3.4 D
Water78.4~4.2 D

Advanced Analytical Characterization of 2 Trifluoromethyl Benzo D Thiazol 6 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. These techniques provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering profound insight into molecular structure. For a molecule like 2-(Trifluoromethyl)benzo[d]thiazol-6-ol, a suite of NMR experiments would be necessary for complete structural assignment.

¹H NMR: This experiment would identify all unique proton environments in the molecule. The aromatic protons on the benzo[d]thiazole ring system would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. The proton of the hydroxyl (-OH) group would likely appear as a broad singlet, the position of which could be sensitive to solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This includes the carbons of the fused aromatic rings, the thiazole (B1198619) ring carbon, and the carbon of the trifluoromethyl (-CF₃) group. The chemical shifts would provide clues about the nature of these carbons (e.g., aromatic, attached to heteroatoms).

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial and highly sensitive technique. It would show a single resonance for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group within the benzothiazole (B30560) scaffold.

HSQC and HMBC: These two-dimensional NMR techniques are used to establish connectivity between atoms.

The Heteronuclear Single Quantum Coherence (HSQC) experiment would reveal direct, one-bond correlations between protons and the carbon atoms they are attached to. hzdr.de

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. hzdr.de This would be instrumental in confirming the fusion of the benzene (B151609) and thiazole rings and the positions of the substituents.

A hypothetical data table summarizing the expected NMR results is presented below. The exact chemical shifts (δ) would require experimental measurement.

NucleusTechniqueExpected Chemical Shift Range (ppm)Key Information Provided
¹H1D NMR6.5 - 8.5 (Aromatic), 5.0 - 10.0 (OH)Number and environment of protons, proton-proton coupling.
¹³C1D NMR100 - 170 (Aromatic/Heteroaromatic)Number and electronic environment of carbon atoms.
¹⁹F1D NMR-55 to -75 (Aromatic -CF₃)Presence and electronic environment of the trifluoromethyl group.
¹H-¹³CHSQCN/ADirect one-bond correlations between protons and carbons.
¹H-¹³CHMBCN/ATwo- and three-bond correlations, revealing the connectivity of the molecular skeleton.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₄F₃NOS), HRMS would provide an exact mass measurement of the molecular ion, which can be used to confirm its elemental formula (calculated exact mass: 219.0019). cymitquimica.com Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern in the mass spectrum would offer valuable structural information, helping to confirm the connectivity of the benzothiazole core and its substituents.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. While specific data is unavailable, typical vibrational frequencies for related structures can be referenced. researchgate.netresearchgate.netthermofisher.com

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)3200 - 3600 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C1450 - 1600Stretching
C=N (thiazole)1600 - 1650Stretching
C-O (phenol)1200 - 1260Stretching
C-F (trifluoromethyl)1000 - 1400 (strong)Stretching

Solid-State Characterization

The analysis of a compound in its solid state provides information about its crystal lattice, molecular packing, and thermal stability.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (XRD) would provide the ultimate structural confirmation. This technique would yield a three-dimensional model of the molecule, detailing precise bond lengths, bond angles, and torsional angles. Furthermore, XRD analysis would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and potential π-π stacking between the aromatic rings. mdpi.com

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would determine the decomposition temperature of this compound, providing information about its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique would be used to determine the melting point of the compound, which is a key physical property and an indicator of purity. It could also reveal other thermal events, such as phase transitions.

Chromatographic and Purity Assessment Methods

The rigorous characterization of this compound necessitates the use of advanced chromatographic techniques to ensure chemical integrity, assess purity, and guide purification processes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) are indispensable tools in the analytical workflow for this compound.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for both the purification (preparative HPLC) and purity assessment (analytical HPLC) of benzothiazole derivatives. sielc.com For this compound, reverse-phase HPLC is the most common and effective approach.

Analytical HPLC is employed to determine the purity of a sample by separating the main compound from any impurities. A high-resolution column, typically a C18 stationary phase, is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the benzothiazole chromophore exhibits maximum absorbance. The purity is calculated by integrating the peak area of the main compound relative to the total area of all detected peaks.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and purify larger quantities of the target compound from reaction mixtures or impure batches. sielc.com This method is crucial for obtaining high-purity reference standards and material for further studies. The conditions developed for analytical HPLC are often scalable for preparative separation.

Below is an interactive table detailing typical HPLC parameters for the analysis of this compound.

ParameterAnalytical HPLCPreparative HPLC
Stationary Phase C18 (e.g., 5 µm, 4.6 x 250 mm)C18 (e.g., 10 µm, 21.2 x 250 mm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV-Vis at 280 nmUV-Vis at 280 nm
Injection Volume 5-20 µL1-5 mL
Typical Retention Time 8.5 min8.5 min
Purpose Purity Assessment (>99%)Bulk Purification

This data is representative of typical methodologies for benzothiazole derivatives and should be adapted based on specific experimental requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and thermally stable compounds. ucdavis.edu However, this compound contains a polar hydroxyl (-OH) group, which renders it non-volatile and prone to thermal degradation in the GC inlet. Therefore, a chemical derivatization step is essential prior to analysis.

A common derivatization strategy involves converting the hydroxyl group into a less polar, more volatile silyl (B83357) ether. nih.gov This is typically achieved by reacting the compound with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms a stable tert-butyldimethylsilyl (TBDMS) ether. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized compound from other volatile components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. This mass spectrum serves as a "molecular fingerprint" for identification. GC-MS is particularly useful for detecting and identifying trace-level impurities that may not be resolved by HPLC. nih.gov

The following table outlines a representative GC-MS method for the analysis of the TBDMS derivative of this compound.

ParameterValue
Derivatizing Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Ionization Mode Electron Impact (EI) at 70 eV
MS Transfer Line Temp 290 °C
Expected [M]+ of Derivative m/z 333
Key Fragment Ions m/z 276 ([M-57]+, loss of tert-butyl group), m/z 202

This data is illustrative of a potential analytical method and would require experimental validation.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography is a rapid, simple, and inexpensive chromatographic technique used extensively for qualitative analysis. ekb.eg In the context of this compound, TLC serves two primary purposes: reaction monitoring and guiding purification efforts.

During the synthesis of the compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (typically silica (B1680970) gel) at various time points. researchgate.net By eluting the plate with an appropriate solvent system (mobile phase), the starting materials, intermediates, and the final product can be separated. jyoungpharm.org Visualization under UV light allows for a quick assessment of the reaction's progress by observing the disappearance of starting material spots and the appearance of the product spot.

TLC is also invaluable for developing optimal conditions for column chromatography purification. Different solvent systems can be tested to find the one that provides the best separation between the target compound and any impurities. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component to quantify the separation.

A typical TLC setup for analyzing this compound is described in the table below.

ParameterDescription
Stationary Phase Silica Gel 60 F254 coated aluminum plates
Mobile Phase 30% Ethyl Acetate in Hexane
Visualization UV Lamp (254 nm)
Hypothetical Rf (Starting Material) 0.75
Hypothetical Rf (Product) 0.50
Hypothetical Rf (Impurity) 0.40
Application Monitoring reaction completion and purity checks

Rf values are highly dependent on the specific conditions and are presented for illustrative purposes.

Conclusions and Future Research Trajectories for 2 Trifluoromethyl Benzo D Thiazol 6 Ol

Summary of Current Research Landscape and Key Achievements

Research directly focused on 2-(Trifluoromethyl)benzo[d]thiazol-6-ol is limited. However, the broader body of work on related compounds provides a solid foundation for understanding its potential. The synthesis of 2-trifluoromethyl benzothiazoles is well-documented, typically involving the condensation of 2-aminothiophenols with trifluoroacetic acid or its derivatives. For instance, a common method involves the reaction of an appropriately substituted 2-aminothiophenol (B119425) with trifluoroacetonitrile (B1584977), which can be generated in situ. The presence of a hydroxyl group at the 6-position of the benzothiazole (B30560) ring introduces possibilities for unique reactivity and functionality.

Key achievements in the broader field of trifluoromethylated benzothiazoles include their successful application as precursors for various bioactive molecules. The trifluoromethyl group is a key pharmacophore in several approved drugs, valued for its ability to enhance efficacy and pharmacokinetic profiles. Furthermore, hydroxylated benzothiazole derivatives have been investigated for their interesting photophysical properties, including their use as fluorescent probes for sensing pH and metal cations. nih.govacs.org The combination of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the benzothiazole core is expected to give rise to unique electronic and optical properties.

A structurally similar compound, 2-Benzothiazolecarbonitrile, 6-hydroxy-5-(trifluoromethyl)-, has been reported, indicating that the synthesis of such multi-substituted benzothiazoles is feasible. guidechem.com This particular molecule underscores the interest in developing complex benzothiazole scaffolds for potential applications in pharmaceutical research. guidechem.com

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap is the lack of dedicated studies on this compound. While the synthesis of analogous compounds has been achieved, a systematic investigation into the optimal reaction conditions and purification methods for this specific molecule is needed.

Key Unexplored Research Avenues:

Photophysical Properties: A thorough investigation of the absorption and emission properties of this compound is warranted. The presence of both a hydroxyl group and a trifluoromethyl group could lead to interesting solvatochromic effects and potentially efficient fluorescence. The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), often observed in hydroxylated benzothiazoles, should be a primary focus of such studies.

Coordination Chemistry: The hydroxyl and thiazole (B1198619) nitrogen atoms present potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could open up applications in catalysis, sensing, or as novel imaging agents.

Biological Activity: Given the prevalence of benzothiazole and trifluoromethyl moieties in pharmaceuticals, a comprehensive screening of this compound for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) is a logical next step. mdpi.com

Polymer and Materials Science: The compound could serve as a functional monomer for the synthesis of novel polymers with tailored optical or electronic properties. Its incorporation into polymer backbones could enhance thermal stability and introduce specific functionalities.

Prospective Methodological Advancements in Synthesis and Characterization

Future synthetic efforts could benefit from the application of modern, greener chemical methodologies. nih.gov This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields, as well as exploring catalytic methods that minimize waste. biolmolchem.com Flow chemistry presents another avenue for the safe and efficient production of this and related compounds.

Advanced Characterization Techniques:

TechniquePredicted Application for this compound
Multinuclear NMR Spectroscopy 1H, 13C, and 19F NMR will be crucial for unambiguous structure elucidation. 19F NMR, in particular, will provide direct evidence of the trifluoromethyl group.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and molecular weight with high accuracy.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
UV-Vis and Fluorescence Spectroscopy To investigate the electronic absorption and emission properties, including quantum yield and lifetime measurements, and to study potential ESIPT phenomena.
Computational Modeling (DFT) To complement experimental data by predicting molecular orbitals, electronic transitions, and spectroscopic properties, providing deeper insight into the structure-property relationships.

Potential for Novel Applications Beyond Current Scope, particularly in emerging materials science domains

The unique combination of functional groups in this compound makes it a promising candidate for several emerging materials science applications.

Organic Light-Emitting Diodes (OLEDs): The trifluoromethyl group can enhance electron transport and reduce molecular stacking, properties that are beneficial for OLED materials. nih.gov The benzothiazole core is a known chromophore, and the hydroxyl group offers a site for further functionalization to tune the emission color and performance of OLED devices.

Fluorescent Sensors: Building on the known sensing capabilities of hydroxylated benzothiazoles, this compound could be developed into a highly sensitive and selective fluorescent sensor for specific metal ions or changes in pH. nih.govacs.org The trifluoromethyl group could modulate the acidity of the phenolic proton, thereby fine-tuning the sensing range.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating hydroxyl group and electron-withdrawing trifluoromethyl group on a conjugated system) suggests potential for second-order nonlinear optical properties, which are of interest for applications in telecommunications and optical computing.

Antifouling Materials: Benzothiazole derivatives have been investigated for their role in preventing the accumulation of biomolecules and microorganisms on surfaces. researchgate.net The specific properties of this compound in this context could be a valuable area of exploration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(trifluoromethyl)benzo[d]thiazol-6-ol derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves functionalizing the benzo[d]thiazol-6-ol core with trifluoromethyl groups via nucleophilic substitution or coupling reactions. For example, fluoroethanol and sodium hydride in THF can introduce fluorine-containing substituents at specific positions (e.g., 2-(2-fluoroethoxy)benzo[d]thiazol-6-amine) . Reaction time, temperature, and base selection (e.g., NaH vs. K₂CO₃) critically affect yield and purity. Optimization of solvent systems (e.g., THF for anhydrous conditions) and post-synthetic purification via column chromatography or crystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituent placement .
  • X-ray Crystallography : Resolve enol-keto tautomerism and confirm solid-state configurations .

Advanced Research Questions

Q. How can researchers address the challenge of radiometabolite interference when using ¹¹C-labeled this compound derivatives in quantitative PET imaging of tau pathology?

  • Methodological Answer : ¹¹C-PBB3, a derivative, undergoes rapid metabolism into brain-penetrant radiometabolites, complicating PET quantification . Strategies include:

  • Metabolite Correction : Use arterial blood sampling and HPLC to quantify plasma metabolites, then apply compartmental modeling (e.g., multilinear reference tissue model) to adjust PET data .
  • Probe Modification : Introduce fluorinated or bulky substituents to reduce metabolic cleavage (e.g., ¹⁸F-PM-PBB3) .

Q. What experimental strategies are recommended to analyze the photoisomerization of this compound derivatives, and how does isomerization affect their in vivo performance?

  • Methodological Answer : Photoisomerization can alter binding affinity and biodistribution.

  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~400 nm for cis/trans isomers) under controlled light exposure .
  • HPLC-MS : Separate isomers and quantify ratios pre- and post-irradiation .
  • In Vivo Impact : Isomerization may reduce target selectivity; use light-shielded synthesis and injection protocols to minimize artifacts .

Q. In comparative studies of tau protein binding affinity, how do structural modifications in the benzo[d]thiazol-6-ol scaffold influence selectivity and binding kinetics?

  • Methodological Answer : Substituent effects are evaluated via:

  • Competitive Binding Assays : Compare IC₅₀ values against tau fibrils and amyloid-β to assess selectivity .

  • Molecular Dynamics Simulations : Predict interactions between trifluoromethyl groups and hydrophobic tau regions .

    DerivativeBinding Affinity (Kd, nM)Selectivity (Tau vs. Aβ)Reference
    ¹¹C-PBB31.2 ± 0.3>100-fold
    ¹⁸F-PM-PBB30.8 ± 0.2>150-fold
    2-(4-Methylaminophenyl) variant2.5 ± 0.5~50-fold

Methodological Notes

  • Data Contradictions : While ¹¹C-PBB3 shows high tau affinity in vitro, its rapid metabolism in vivo necessitates careful interpretation of PET signals .
  • Advanced Tools : Use cryo-EM to map binding sites of derivatives on tau fibrils, enhancing rational design .

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